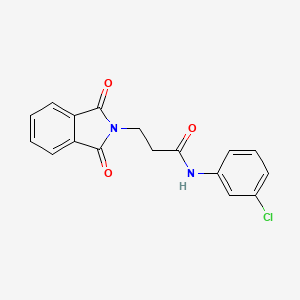

![molecular formula C23H25ClN6O B5545995 N-(2-氯苯基)-N'-(4-{[4-甲基-6-(1-哌啶基)-2-嘧啶基]氨基}苯基)脲](/img/structure/B5545995.png)

N-(2-氯苯基)-N'-(4-{[4-甲基-6-(1-哌啶基)-2-嘧啶基]氨基}苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of complex urea derivatives involves intricate organic reactions that allow for the formation of targeted compounds with specific properties. Various methods have been developed to synthesize urea derivatives, which often involve the reaction of amines with isocyanates or through the modification of pre-existing urea structures to introduce new functional groups or to modify the molecule's pharmacological activity. For example, urea derivatives have been synthesized for their potential hypocholesteremic effects, as seen in the work on metabolic formation and hypocholesteremic agents (Sinsheimer et al., 1976).

Molecular Structure Analysis The molecular structure of urea derivatives is crucial in determining their chemical and physical properties. Crystal structure analysis and density functional theory (DFT) calculations are common methods used to elucidate the structure of such compounds. These analyses provide insight into the conformation, electronic structure, and potential interaction sites of the molecules. For instance, a study on a pyrido[2,3-d]pyrimidine compound revealed its solid-state structure through single-crystal X-ray diffraction and DFT calculations, which are essential for understanding the molecule's reactivity and interaction with biological targets (Sun et al., 2022).

Chemical Reactions and Properties Urea derivatives undergo various chemical reactions that modify their structure and properties. These reactions can include chlorination, alkylation, and the formation of complex with other molecules. The reactivity of the urea nitrogen atoms makes these compounds versatile intermediates in organic synthesis. For example, N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent for the efficient N-chlorination of amino esters, amides, and peptides under mild conditions, showcasing the chemical versatility of urea derivatives (Sathe et al., 2007).

科学研究应用

苯乙酰谷氨酰胺作为废氮产物

- 苯乙酰谷氨酰胺 (PAG),一种由氨基酸乙酰化产生的代谢物,已被评估其作为尿素循环障碍患者废氮排泄的替代载体的潜力。这表明相关化合物在针对代谢条件下的氮废物管理的治疗策略中的应用 (Brusilow, 1991).

尿素循环障碍的营养管理

- 苯丁酸钠用于尿素循环障碍说明了如何使用某些化合物为氮排泄创造替代途径,突出了化学化合物在管理代谢疾病中的更广泛适用性。这些化合物影响支链氨基酸的代谢,这对接受替代途径治疗的患者至关重要 (Scaglia, 2010).

人体研究中的代谢谱分析

- 已对特定致癌物在熟肉中的代谢谱分析进行研究,如 PhIP(2-氨基-1-甲基-6-苯基咪唑并[4,5-b]吡啶),以了解它们在人体内的代谢和排泄。这项研究对于评估饮食和环境中发现的潜在致癌化合物的暴露风险和作用机制至关重要 (Vanhaecke 等人,2008).

暴露和效应生物标志物

- 已研究有机磷杀虫剂,如毒死蜱和丙溴磷,在农业工人中的暴露和效应生物标志物。这些研究有助于了解职业暴露风险和制定安全准则,表明生化研究在公共健康和职业安全中的重要性 (Olson, 2018).

属性

IUPAC Name |

1-(2-chlorophenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O/c1-16-15-21(30-13-5-2-6-14-30)29-22(25-16)26-17-9-11-18(12-10-17)27-23(31)28-20-8-4-3-7-19(20)24/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,25,26,29)(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCXBDUTKBMEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![N-(1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5545934.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide](/img/structure/B5545963.png)

![4-[(4-bromobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5545966.png)

![5-fluoro-2-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1H-benzimidazole](/img/structure/B5545978.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5546012.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)